molecular formula C16H13ClN2OS B5636119 2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one

2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one

Cat. No.: B5636119
M. Wt: 316.8 g/mol
InChI Key: PSBLHYJUNCRQFI-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one is a quinazoline derivative with significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one typically involves the reaction of 2-chlorobenzyl chloride with 2-mercapto-3-methylquinazolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and interact with the active sites of enzymes contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one stands out due to its quinazoline core, which is known for its diverse biological activities. Compared to other similar compounds, it offers a unique combination of antimicrobial and anticancer properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-19-15(20)12-7-3-5-9-14(12)18-16(19)21-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLHYJUNCRQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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